molecular formula C4H10O5S B585620 (S)-Oxiran-2-ylmethyl Methanesulfonate CAS No. 67800-62-8

(S)-Oxiran-2-ylmethyl Methanesulfonate

Cat. No.: B585620
CAS No.: 67800-62-8
M. Wt: 170.179
InChI Key: ZJTOHMSDLDEVGD-UHFFFAOYSA-N
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Description

(S)-Oxiran-2-ylmethyl Methanesulfonate is a chiral epoxide intermediate of significant value in organic and medicinal chemistry synthesis. Its high reactivity, derived from the strained oxirane ring, allows it to function as a key electrophile in ring-opening reactions with various nucleophiles, facilitating the introduction of complex chiral scaffolds. This compound has demonstrated practical utility in multi-step synthesis, serving as a crucial precursor in the development of novel quinazoline derivatives . Such derivatives are being investigated for their potential to inhibit specific signaling pathways, highlighting the role of (S)-Oxiran-2-ylmethyl Methanesulfonate in the discovery of new therapeutic candidates. Its application in constructing these complex molecules makes it a valuable reagent for researchers focused on drug discovery and the synthesis of biologically active compounds.

Properties

CAS No.

67800-62-8

Molecular Formula

C4H10O5S

Molecular Weight

170.179

IUPAC Name

methanesulfonic acid;oxiran-2-ylmethanol

InChI

InChI=1S/C3H6O2.CH4O3S/c4-1-3-2-5-3;1-5(2,3)4/h3-4H,1-2H2;1H3,(H,2,3,4)

InChI Key

ZJTOHMSDLDEVGD-UHFFFAOYSA-N

SMILES

CS(=O)(=O)O.C1C(O1)CO

Synonyms

(2S)-2-Oxiranemethanol Methanesulfonate;  (S)-Oxiranemethanol Methanesulfonate;  (S)-Glycidyl Methanesulfonate

Origin of Product

United States

Preparation Methods

Reaction Conditions

ParameterTypical Value/RangeRole in Reaction
Solvent Dichloromethane (DCM)Inert medium for homogeneous mixing
Base Triethylamine (TEA) or pyridineScavenges HCl, prevents side reactions
Temperature 0–5°C (initial), then 20–25°CMinimizes epoxide ring opening
MsCl Equivalents 1.1–1.3 eqEnsures complete alcohol conversion
Reaction Time 30–60 minutesBalances efficiency and selectivity

Procedure :

  • Dissolve (S)-glycidol (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0°C under nitrogen.

  • Add TEA or pyridine (1.3–1.5 eq) dropwise.

  • Introduce MsCl (1.1–1.3 eq) slowly to avoid exothermic side reactions.

  • Warm to room temperature and stir until completion (TLC monitoring).

  • Quench with ice-cold water, extract with DCM, and dry over Na₂SO₄.

  • Concentrate under reduced pressure; purify via chromatography if needed.

Yield : 75–92%.
Stereochemical Integrity : >98% enantiomeric excess (ee) when using optically pure (S)-glycidol.

Two-Phase Solvent Systems for Scalability

Patents describe a biphasic water/organic solvent system to improve yield and purity on industrial scales. This method reduces viscosity-related issues and simplifies workup.

Key Features

  • Organic Phase : Dichloromethane or chloroform.

  • Aqueous Phase : Water with inorganic bases (e.g., NaHCO₃, NaOH).

  • Additives : Tertiary amines (e.g., TEA) enhance reaction kinetics.

Example :

  • Combine (S)-glycidol (1.0 eq) and NaHCO₃ (2.0 eq) in water/DCM.

  • Add MsCl (1.2 eq) at 0–5°C.

  • Stir vigorously for 2–4 hours.

  • Separate layers; wash organic phase with brine.

  • Dry and concentrate to obtain crude product (89–93% yield).

Advantages : Reduced epoxide hydrolysis; suitable for multi-kilogram batches.

Microwave-Assisted Synthesis

Recent advances utilize microwave irradiation to accelerate mesylation, particularly for thermally sensitive substrates.

Protocol :

  • Mix (S)-glycidol, MsCl (1.1 eq), and TEA (1.3 eq) in DCM.

  • Irradiate at 135°C for 15–20 minutes.

  • Workup as standard.

Yield : 85–90% with >99% purity (HPLC).
Benefits : 10-fold reduction in reaction time; ideal for high-throughput applications.

Mechanistic Insights and Side Reactions

The reaction proceeds via a sulfene intermediate (CH₂=SO₂) generated through E1cb elimination of MsCl. This electrophilic species reacts with the alcohol to form the mesylate:

MsCl+BaseCH2=SO2+Base\cdotpHCl\text{MsCl} + \text{Base} \rightarrow \text{CH}2=\text{SO}2 + \text{Base·HCl}
CH2=SO2+(S)-glycidol(S)-Oxiran-2-ylmethyl methanesulfonate\text{CH}2=\text{SO}2 + \text{(S)-glycidol} \rightarrow \text{(S)-Oxiran-2-ylmethyl methanesulfonate}

Critical Side Reactions :

  • Alkyl Chloride Formation : Competing nucleophilic substitution if excess MsCl is used.

  • Epoxide Ring Opening : Mitigated by low temperatures and anhydrous conditions.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (CDCl₃): δ 2.85 (s, 3H, SO₂CH₃), 3.10–3.30 (m, 2H, CH₂O), 3.70–3.90 (m, 1H, epoxide CH), 4.20–4.40 (m, 2H, OCH₂).

  • [α]D²⁵ : -30.6° (c = 1.0, CH₂Cl₂).

Chromatographic Purity :

  • HPLC : >99% (C18 column, acetonitrile/water 70:30, 1.0 mL/min).

Industrial Applications and Case Studies

Pharmaceutical Intermediate :

  • Used in the synthesis of β-blockers and antiviral agents via nucleophilic ring-opening.
    Case Study :

  • (S)-Glycidyl mesylate served as a key intermediate in the synthesis of antiproliferative agents, achieving 81% yield and 98% ee under optimized conditions.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityStereoselectivity
Direct Mesylation 75–9295–99ModerateExcellent
Two-Phase System 89–9397–99HighExcellent
Microwave-Assisted 85–90>99LowExcellent

Chemical Reactions Analysis

Types of Reactions

(S)-Oxiran-2-ylmethyl Methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-Oxiran-2-ylmethyl Methanesulfonate has a wide range of scientific research applications, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-Oxiran-2-ylmethyl Methanesulfonate involves the alkylation of nucleophilic sites within the target molecules. The epoxide ring undergoes nucleophilic attack, leading to the formation of covalent bonds with the nucleophile. This reaction can modify the structure and function of the target molecules, making it useful in various chemical and biological applications .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues

Methyl Methanesulfonate (MMS)
  • Structure : A simple methanesulfonate ester lacking an epoxide group.
  • Reactivity: MMS is a potent alkylating agent known to induce DNA damage via methylation of guanine residues. highlights its use in toxicological studies, where it activates p53 signaling at 200 μM concentrations, comparable to etoposide (0.3 μM) and quercetin (30 μM) .
  • Contrast : Unlike (S)-Oxiran-2-ylmethyl Methanesulfonate, MMS lacks an epoxide ring, limiting its utility in stereoselective ring-opening reactions. However, both compounds share sulfonate ester functionality, which influences their electrophilic reactivity.
Polymer (CAS 70715-06-9)
  • Structure : A phosphorus-containing polymer synthesized from dimethyl methylphosphonate, oxirane, and phosphorus pentoxide (P₂O₅).
  • Application : Used as a pesticide component (HS code: 3824.90), this polymer’s epoxide groups contribute to cross-linking during polymerization .
  • Contrast: While both compounds incorporate oxirane, the polymer’s macromolecular structure and phosphorus content distinguish it from the monomeric, sulfonate-focused (S)-Oxiran-2-ylmethyl Methanesulfonate.
b. Sulfonylurea Herbicides ()
  • Examples : Metsulfuron methyl, triflusulfuron methyl.
  • Contrast : These compounds contain sulfonate groups but are structurally distinct (triazine- and benzoate-based). Their primary use is herbicidal, whereas (S)-Oxiran-2-ylmethyl Methanesulfonate is a synthetic intermediate .

Comparative Data Table

Compound Structure Features Key Reaction Catalyst Yield/Selectivity Application
(S)-Oxiran-2-ylmethyl Methanesulfonate Epoxide, methanesulfonate Nucleophilic ring-opening Sulphated zirconia High selectivity, good yields Azanucleoside synthesis
Methyl Methanesulfonate (MMS) Methanesulfonate ester DNA alkylation N/A N/A Genotoxicity studies
Polymer (CAS 70715-06-9) Phosphonate, oxirane, P₂O₅ Polymerization N/A N/A Pesticide formulation
Sulfonylurea Herbicides Triazine-benzoate sulfonates Acetolactate synthase inhibition N/A N/A Weed control

Research Findings and Key Contrasts

  • Synthetic Efficiency : The use of sulphated zirconia and microwave conditions in (S)-Oxiran-2-ylmethyl Methanesulfonate reactions reduces energy consumption and improves regioselectivity compared to conventional methods .
  • Its role as a synthetic intermediate suggests lower bioactivity in unreacted form.
  • Structural Flexibility : The polymer (CAS 70715-06-9) demonstrates how epoxide groups enable macromolecular assembly, contrasting with the target compound’s role in small-molecule synthesis .

Q & A

Q. How can researchers verify the purity of (S)-Oxiran-2-ylmethyl Methanesulfonate using chromatographic methods?

  • Methodological Answer : Employ reverse-phase HPLC with a C18 column and UV detection at 210–220 nm. Prepare a standard solution of known purity (e.g., USP-grade methanesulfonate derivatives) and compare retention times and peak areas. Use a mobile phase of acetonitrile/water (70:30 v/v) at 1 mL/min flow rate. Calculate purity via the formula: Purity (%)=(RU/RS×Cstd×DWsample)×100\text{Purity (\%)} = \left( \frac{R_U / R_S \times C_{\text{std}} \times D}{W_{\text{sample}}} \right) \times 100

    where RUR_U and RSR_S are analyte and standard peak responses, CstdC_{\text{std}} is standard concentration, DD is dilution factor, and WsampleW_{\text{sample}} is sample weight. This mirrors validated methods for methanesulfonate analysis .

Q. What is the mechanism of mutagenesis for (S)-Oxiran-2-ylmethyl Methanesulfonate in experimental biology?

  • Methodological Answer : The compound acts as an alkylating agent, transferring its methyl group to DNA bases (primarily guanine at the N7 position), causing base-pair mismatches (e.g., G→A transitions). To study this, treat model organisms (e.g., Arabidopsis or zebrafish embryos) with 0.1–1.0 mM solutions for 1–4 hours, followed by rinsing and genomic sequencing. Mutagenic efficiency can be quantified via TILLING (Targeting Induced Local Lesions in Genomes) assays. This approach is adapted from ethyl methanesulfonate (EMS) mutagenesis protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in mutagenic efficiency data across different experimental systems?

  • Methodological Answer : Discrepancies may arise from variations in pH, temperature, or cellular repair mechanisms. Conduct controlled parallel studies using identical concentrations (e.g., 0.5 mM) in in vitro (purified DNA) and in vivo (cell cultures, whole organisms) systems. Measure alkylation rates via mass spectrometry and correlate with phenotypic mutation frequencies. For example, lower efficiency in vivo may indicate active DNA repair pathways, necessitating supplementation with repair inhibitors (e.g., PARP inhibitors) .

Q. What strategies are effective for stereochemical control during the synthesis of (S)-Oxiran-2-ylmethyl Methanesulfonate?

  • Methodological Answer : To preserve the (S)-configuration, use chiral catalysts (e.g., Sharpless epoxidation conditions) or enantiomerically pure starting materials. Monitor reaction progress via polarimetry or chiral HPLC. For example, employ a Chiralpak IC column with hexane/isopropanol (90:10) to confirm enantiomeric excess (>98%). Post-synthesis, stabilize the product at −20°C under inert gas to prevent racemization .

Q. How does (S)-Oxiran-2-ylmethyl Methanesulfonate compare to ethyl methanesulfonate (EMS) in inducing heritable mutations for plant breeding?

  • Methodological Answer : Design a comparative study using Arabidopsis thaliana: treat seeds with equimolar concentrations (0.3 mM) of both compounds. Germinate seeds on MS agar, then sequence 100 F2 lines per treatment. EMS typically induces \sim1 mutation/Mb, while the oxirane derivative may show higher specificity for GC-rich regions due to its epoxide reactivity. Use bioinformatics tools (e.g., MAQScore) to map mutation distributions and assess fitness impacts .

Q. What analytical approaches are suitable for detecting environmental residues of (S)-Oxiran-2-ylmethyl Methanesulfonate in aquatic systems?

  • Methodological Answer : Deploy solid-phase extraction (SPE) with C18 cartridges followed by LC-MS/MS. Use a triple-quadrupole system in MRM mode, monitoring transitions m/z 154→96 (quantifier) and 154→64 (qualifier). Validate with spiked samples (0.1–10 ppb) in deionized water and natural seawater to account for matrix effects. Limit of detection (LOD) should be ≤0.05 ppb, per EPA guidelines for sulfonate contaminants .

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